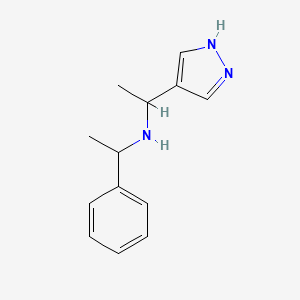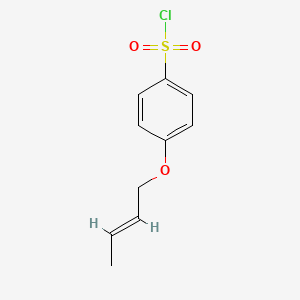
4-(But-2-en-1-yloxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yloxy)benzenesulfonyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl chloride group attached to a but-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-2-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of benzenesulfonic acid and but-2-en-1-ol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Organic solvents like dichloromethane, tetrahydrofuran
Catalysts: Bases such as pyridine, triethylamine
Major Products
Sulfonamides: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Scientific Research Applications
4-(But-2-en-1-yloxy)benzenesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yloxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A closely related compound with similar reactivity but without the but-2-en-1-yloxy substituent.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride derivative, often preferred due to its solid state at room temperature and ease of handling.
Uniqueness
4-(But-2-en-1-yloxy)benzenesulfonyl chloride is unique due to the presence of the but-2-en-1-yloxy group, which can impart additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired .
Properties
Molecular Formula |
C10H11ClO3S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2-7H,8H2,1H3/b3-2+ |
InChI Key |
MEAALFJVXWYQLF-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)S(=O)(=O)Cl |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


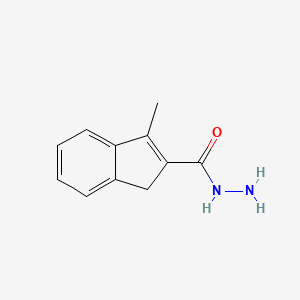
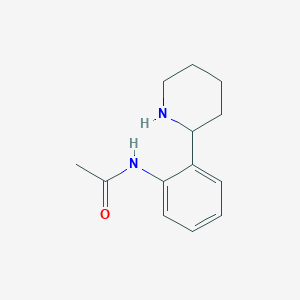
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
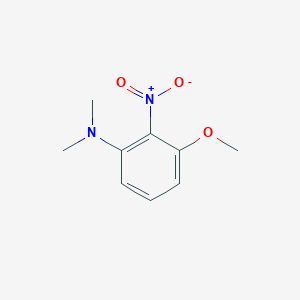
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)


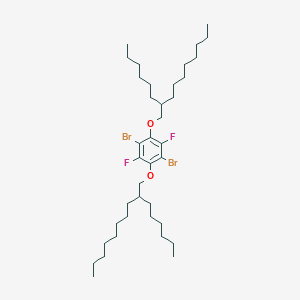
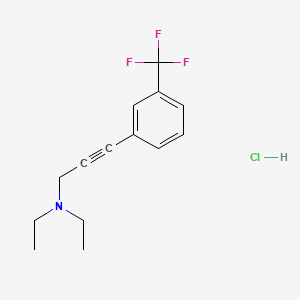

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
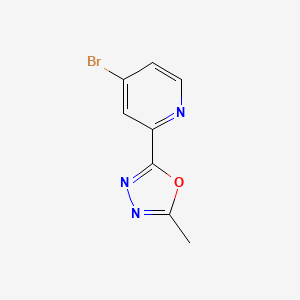
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
